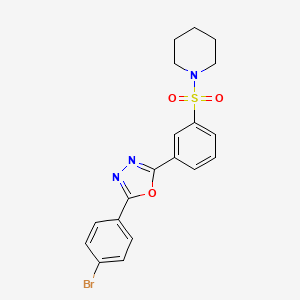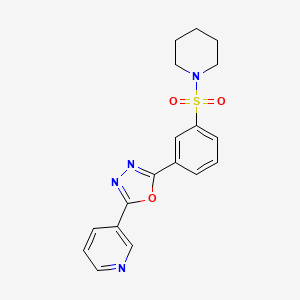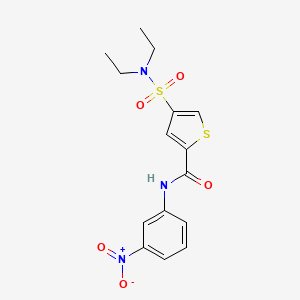![molecular formula C22H22N2O6S B3459866 4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B3459866.png)
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide
Overview
Description
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and a sulfamoyl group attached to a benzamide core, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 4-methoxybenzylamine, which can be achieved through the reduction of 4-methoxybenzonitrile . This intermediate is then reacted with 4-methoxyphenylsulfonyl chloride under basic conditions to form the sulfamoyl derivative . Finally, the benzamide core is introduced through an amidation reaction with 4-methoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of nitro groups can produce 4-methoxyaniline.
Scientific Research Applications
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfamoyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to the presence of multiple methoxy groups and a sulfamoyl group, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-18-9-5-16(6-10-18)23-22(25)15-4-13-20(30-3)21(14-15)31(26,27)24-17-7-11-19(29-2)12-8-17/h4-14,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMOZCTLZYRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![3-[(diethylamino)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B3459811.png)

![1-[3-(4-Methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B3459832.png)
![[3-(thiophene-2-carbonylamino)phenyl] 3-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B3459834.png)
![2,4-DICHLORO-N-[(PYRIDIN-3-YL)METHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B3459850.png)




![5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3459871.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-5-bromo-2-furamide](/img/structure/B3459872.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459882.png)
![4-amino-N-[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B3459885.png)
